molecular formula C18H11ClN2O5S2 B11397115 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397115
M. Wt: 434.9 g/mol
InChI Key: WIGPPCPXASCOIR-UHFFFAOYSA-N
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Description

6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a chromene core, a benzothiazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole moiety, followed by the introduction of the chromene core and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzothiazole-chromene derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its chromene core and benzothiazole moiety contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C18H11ClN2O5S2

Molecular Weight

434.9 g/mol

IUPAC Name

6-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H11ClN2O5S2/c1-28(24,25)10-3-4-12-16(7-10)27-18(20-12)21-17(23)15-8-13(22)11-6-9(19)2-5-14(11)26-15/h2-8H,1H3,(H,20,21,23)

InChI Key

WIGPPCPXASCOIR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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